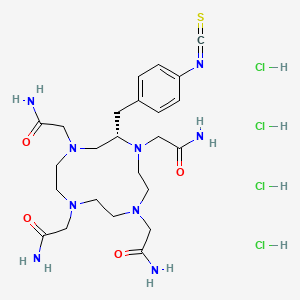

(S)-p-SCN-Bn-TCMC (hydrochloride)

Description

Contextualization of Bifunctional Chelators (BFCs) in Radiopharmaceutical Science

Radiopharmaceuticals are a unique class of drugs composed of a targeting moiety and a radioactive isotope. nih.gov The targeting part guides the drug to a specific site in the body, while the radioisotope provides the means for imaging or delivering a therapeutic dose of radiation. nih.govnih.gov For metallic radionuclides, a stable link between the metal and the targeting molecule is essential for in vivo applications, and this is where bifunctional chelators come into play. nih.govresearchgate.net

The Role of (S)-p-SCN-Bn-TCMC within Chelator Architecture

(S)-p-SCN-Bn-TCMC is a derivative of the well-established DOTA macrocycle and is utilized in applications like tumor pre-targeting. invivochem.com Its structure is engineered to provide a stable complex with various radiometals while presenting a reactive isothiocyanate (-SCN) group for conjugation. medkoo.com This reactive linker can form stable bonds with amine groups on biomolecules. medkoo.com

(S)-p-SCN-Bn-TCMC belongs to the family of cyclen-based macrocycles. rsc.org The core of its structure is a 12-membered tetraazacyclododecane (cyclen) ring. This macrocyclic framework is known for forming highly stable complexes with a variety of metal ions. rsc.org

The performance of a bifunctional chelator is often evaluated by comparing it to established standards like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). rsc.org DOTA and its derivatives are widely used in clinical and preclinical settings. rsc.orgresearchgate.net

A key difference between TCMC and DOTA lies in their pendant arms. TCMC possesses amide groups, while DOTA has carboxylic acid groups. This seemingly small structural change has significant implications for their coordination chemistry. For instance, TCMC has been shown to be a more efficient and stable chelator for lead (Pb) isotopes compared to DOTA. snmjournals.org Studies have demonstrated that TCMC-conjugated antibodies are more stable and efficient at metal conjugation than their DOTA counterparts. snmjournals.org

The choice of chelator can also affect the biodistribution of the resulting radiopharmaceutical. nih.govmdpi.com For example, a comparative study of different chelators for Gallium-68 (⁶⁸Ga) showed that a NOTA-based tracer cleared more rapidly from tissues than a DOTA-based one. johnshopkins.edu

| Chelator | Core Structure | Pendant Arms | Key Features |

|---|---|---|---|

| (S)-p-SCN-Bn-TCMC | Cyclen | Carbamoylmethyl | Isothiocyanate group for conjugation, "softer" donor atoms. medkoo.com |

| DOTA | Cyclen | Carboxymethyl | Widely used standard, forms stable complexes with many radiometals. rsc.org |

| NOTA | Triazacyclononane | Carboxymethyl | Smaller macrocyclic ring, can offer different pharmacokinetic profiles. researchgate.netjohnshopkins.edu |

The Hard-Soft Acid-Base (HSAB) theory provides a framework for understanding the interactions between metal ions (Lewis acids) and ligands (Lewis bases). wikipedia.orglibretexts.org This theory classifies acids and bases as "hard" or "soft" based on factors like charge density and polarizability. wikipedia.orglibretexts.org Hard acids are typically small, highly charged ions, while soft acids are larger and have a lower charge. libretexts.org Similarly, hard bases have low polarizability, and soft bases are more polarizable. wikipedia.orglibretexts.org The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.org

In the context of chelator design, the HSAB theory is a valuable tool for predicting the stability of metal-ligand complexes. adichemistry.comnih.gov The choice of donor atoms in the chelator is critical. For instance, the amide groups in TCMC provide "softer" donor atoms compared to the carboxylic acid groups in DOTA. This makes TCMC a more suitable chelator for intermediate or borderline metal ions like Pb(II). The application of HSAB theory helps in tailoring chelators for specific radiometals, ensuring the formation of stable complexes for in vivo use. adichemistry.comnih.gov

The thiocyanate (B1210189) ligand (SCN⁻) is an excellent example of the application of HSAB theory. It is an ambidentate ligand, meaning it can bind to a metal through either the sulfur atom (a soft base) or the nitrogen atom (a hard base). adichemistry.com Soft metal ions will preferentially bind to the sulfur, while hard metal ions will bind to the nitrogen. adichemistry.com This principle guides the design of chelators and the prediction of coordination behavior.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H41Cl4N9O4S |

|---|---|

Molecular Weight |

693.5 g/mol |

IUPAC Name |

2-[(6S)-4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide;tetrahydrochloride |

InChI |

InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H/t20-;;;;/m0..../s1 |

InChI Key |

AWINXKJPBPFQMY-YAVGSXOASA-N |

Isomeric SMILES |

C1CN(CCN([C@H](CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of S P Scn Bn Tcmc

Synthetic Pathways for the Core Chelator Structure

The synthesis of the core TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) structure is a foundational step in producing (S)-p-SCN-Bn-TCMC. nih.gov This macrocyclic chelator is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and is noted for its efficient synthesis. invivochem.commedchemexpress.comnih.gov The synthesis of the related bifunctional chelator 4-NCS-Bz-TCMC has been described as having a shorter and more direct synthetic route compared to its DOTA analogue. nih.gov This efficiency is a significant advantage in producing the necessary quantities for research and clinical applications.

Introduction of the Isothiocyanato Functional Group for Bioconjugation

A key feature of (S)-p-SCN-Bn-TCMC is the isothiocyanate (-N=C=S) functional group, which enables its use as a bifunctional chelator. nih.gov This group is introduced to the core TCMC structure to allow for stable covalent bonding with biomolecules.

The isothiocyanate group is highly electrophilic and readily reacts with nucleophilic groups on biomolecules, particularly the primary amine groups (-NH₂) found in lysine (B10760008) residues and at the N-terminus of peptides and proteins. This reaction forms a stable thiourea (B124793) linkage, effectively tethering the TCMC chelator to the biological targeting vector. nih.gov The conjugation process is typically carried out under mild conditions to maintain the integrity of the biomolecule. smolecule.com For instance, the conjugation of p-SCN-Bn-TCMC to a PSMA-targeting peptide was achieved in the presence of N,N-diisopropylethylamine in dry DMF. frontiersin.org

This amine-reactive functionality is a common and effective strategy for labeling a wide range of biomolecules, including peptides and antibodies, for use in radiopharmaceutical development. nih.govnih.gov The isothiocyanate group's reactivity with amines allows for the creation of customized bioconjugates for various research applications.

Analytical Characterization of Synthetic Intermediates and Final Products

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of (S)-p-SCN-Bn-TCMC and its conjugates. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques (e.g., ¹H NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the structure of synthetic intermediates and the final product.

¹H NMR: Proton NMR is used to confirm the chemical structure of the chelator and its precursors by analyzing the chemical shifts and coupling patterns of the protons.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is frequently used to confirm the molecular weight of the synthesized compounds. frontiersin.org For example, ESI-MS has been used to confirm the formation of metal complexes with p-SCN-Bn-TCMC. frontiersin.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecules. frontiersin.org

Chromatographic Purity Assessment (e.g., HPLC, LC/MS)

Chromatographic methods are vital for assessing the purity of the synthesized compounds and for purifying the final products.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of (S)-p-SCN-Bn-TCMC and its bioconjugates. nih.gov Semi-preparative HPLC is also employed to purify the final products to a high degree. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. frontiersin.org It is used to identify and quantify the main product as well as any impurities or degradation products. frontiersin.org

Coordination Chemistry and Metal Complexation Dynamics of S P Scn Bn Tcmc

Fundamental Principles of Radiometal Chelation within Macrocyclic Frameworks

(S)-p-SCN-Bn-TCMC is a macrocyclic chelator based on a cyclen backbone, similar to the well-known DOTA. medchemexpress.cominvivochem.com The fundamental principle of its chelation capability lies in the pre-organized cavity formed by the 12-membered tetraaza ring. This structure provides a high-affinity binding site for metal ions. The four nitrogen atoms of the cyclen ring and the four amide oxygen atoms from the carbamoylmethyl pendant arms act as donor atoms, creating a thermodynamically stable and kinetically inert complex with the entrapped radiometal. aimspress.comnih.gov The bifunctional nature of (S)-p-SCN-Bn-TCMC is conferred by the p-isothiocyanatobenzyl group, which allows for covalent attachment to targeting vectors, a crucial feature for the development of radiopharmaceuticals. macrocyclics.commedchemexpress.com

Complexation Kinetics and Thermodynamics with Lead Radioisotopes (²⁰³Pb and ²¹²Pb)

The theranostic pair of lead radioisotopes, ²⁰³Pb (for SPECT imaging) and ²¹²Pb (for targeted alpha therapy), makes (S)-p-SCN-Bn-TCMC a chelator of significant interest. aimspress.comresearchgate.net The TCMC framework was specifically developed for the efficient chelation of Pb(II) radionuclides. frontiersin.orgaimspress.com

(S)-p-SCN-Bn-TCMC demonstrates high efficiency in complexing both ²⁰³Pb and ²¹²Pb. Studies have shown that it achieves high radiochemical yields (RCYs) even at low chelator concentrations. nih.govd-nb.info Considered a gold standard for Pb²⁺ complexation, its efficiency is evident in comparative studies. nih.gov For instance, at a concentration of 10⁻⁴ M, the radiochemical yield for ²⁰³Pb was 97.2 ± 0.6%, and for ²¹²Pb, it was 97.8 ± 0.4%. nih.govd-nb.info The complexation efficiency remains high at 10⁻⁵ M but decreases at lower concentrations. nih.govd-nb.info

Table 1: Radiochemical Yields (RCY) of (S)-p-SCN-Bn-TCMC with Lead Radioisotopes

| Chelator Concentration (M) | ²⁰³Pb RCY (%) nih.govd-nb.info | ²¹²Pb RCY (%) nih.gov |

|---|---|---|

| 10⁻⁴ | 97.2 ± 0.6 | 97.8 ± 0.4 |

| 10⁻⁵ | 96.9 ± 0.6 | 98.1 ± 0.5 |

| 10⁻⁶ | 43.7 ± 1.0 | 80.8 ± 8.9 |

| 10⁻⁷ | 3.7 ± 0.4 | 13.9 ± 1.6 |

Data represents reactions performed at room temperature and pH 7, measured at one hour.

The complexation of lead isotopes by (S)-p-SCN-Bn-TCMC is influenced by several reaction parameters.

pH: Radiolabeling reactions are typically performed at a neutral pH of 7. nih.govnih.gov The rate of complexation for similar macrocyclic chelators like DOTA with Pb²⁺ is known to be pH-dependent, with slower reaction rates at more acidic pH levels due to protonation of the ligand's donor sites. nih.gov While TCMC is designed for Pb(II), maintaining an optimal pH is crucial for efficient labeling.

Ligand Concentration: As demonstrated in Table 1, the concentration of the chelator is a critical factor. Quantitative radiochemical incorporation with ²⁰³Pb is achieved at ligand concentrations of 10⁻⁶ M or higher. nih.gov Below this concentration, the yield drops significantly, with a reported RCY of only 41 ± 1% at 10⁻⁷ M. nih.gov

Temperature: Many radiolabeling reactions with (S)-p-SCN-Bn-TCMC and lead isotopes are successfully performed at room temperature, highlighting the favorable kinetics of the chelator. nih.govnih.gov While heating can sometimes improve yields, the high efficiency of TCMC with lead often makes it unnecessary. nih.govbohrium.com

A critical requirement for in vivo applications is that the radiometal complex remains intact. The Pb(II)-TCMC complex exhibits high kinetic inertness. frontiersin.org This stability is particularly notable under acidic conditions, where it shows enhanced resistance to acid-catalyzed dissociation compared to the corresponding Pb(II)-DOTA complex. aimspress.com This property is advantageous as it can prevent the release of the radionuclide post-internalization into cellular compartments like lysosomes, which have an acidic environment. aimspress.com The thermodynamic stability and kinetic inertness ensure minimal decomplexation in physiological media, preventing the release of free lead which could lead to off-target accumulation. aimspress.comnih.gov

When using ²¹²Pb for targeted alpha therapy, it serves as an in vivo generator for the alpha-emitter ²¹²Bi. nih.govnih.gov A significant challenge is the potential release of the daughter nuclide (²¹²Bi) from the chelator following the beta decay of ²¹²Pb, due to the recoil energy and changes in the daughter atom's electronic configuration. nih.govresearchgate.net Studies have shown that the TCMC complex has better retention of the ²¹²Bi daughter compared to DOTA. nih.govnih.gov It is reported that for the [²¹²Pb]Pb-TCMC complex, approximately 16% of the ²¹²Bi is released, whereas for [²¹²Pb]Pb-DOTA, the release is significantly higher at around 30-35%. aimspress.comnih.govnih.gov This superior retention is a key advantage for TCMC-based radiopharmaceuticals, as it reduces the potential for toxicity from freely circulating ²¹²Bi.

Complexation Chemistry with Mercury Radioisotopes (¹⁹⁷ᵐ/ᵍHg)

The theranostic mercury radioisotope pair ¹⁹⁷ᵐHg/¹⁹⁷ᵍHg has prompted investigations into suitable chelators. nih.govnih.gov Based on Hard-Soft-Acid-Base (HSAB) theory, the softer nature of TCMC's amide donors compared to DOTA's carboxylate donors suggests it may have a higher affinity for a soft metal ion like Hg²⁺. frontiersin.orgresearchgate.net

Comprehensive studies have been conducted on the Hg²⁺ coordination chemistry and ¹⁹⁷ᵐ/ᵍHg radiolabeling capabilities of cyclen-based commercial chelators. nih.govnih.gov While the unmodified TCMC ligand showed very low radiochemical yields (0-6%) with ¹⁹⁷ᵐ/ᵍHg, even under harsh conditions (80°C, 10⁻⁴ M ligand concentration), the bifunctional derivative (S)-p-SCN-Bn-TCMC demonstrated remarkably different behavior. frontiersin.orgnih.govnih.gov

Under identical conditions, (S)-p-SCN-Bn-TCMC achieved a 100% radiochemical yield. frontiersin.orgnih.govnih.gov The resulting [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex proved to be kinetically inert when challenged against human serum and glutathione, indicating high stability. nih.govnih.govfrontiersin.org NMR and DFT studies suggest that while Hg²⁺ can bind to the cyclen backbone, competition can occur with the isothiocyanate group, with the latter being dominant at the radiochemical scale. nih.govresearchgate.net

Table 2: Radiochemical Yields (RCY) of TCMC and its Bifunctional Derivative with ¹⁹⁷ᵐ/ᵍHg

| Chelator | ¹⁹⁷ᵐ/ᵍHg RCY (%) nih.govnih.gov |

|---|---|

| TCMC | 0 - 6% |

| (S)-p-SCN-Bn-TCMC | 100 ± 0.0% |

Data represents reactions performed at 80°C with a ligand concentration of 10⁻⁴ M.

Compound Name Reference Table

| Abbreviation/Name | Full Chemical Name |

| (S)-p-SCN-Bn-TCMC | S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane macrocyclics.com |

| TCMC / DOTAM | 1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane frontiersin.orgresearchgate.net |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid researchgate.netd-nb.info |

| p-SCN-Bn-DOTA | S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid frontiersin.org |

| TCMC-PSMA | A bioconjugate of p-SCN-Bn-TCMC and a prostate-specific membrane antigen (PSMA)-targeting peptide nih.govfrontiersin.org |

| Glutathione | GSH frontiersin.org |

Radiochemical Yields and Complex Stability

The efficiency of (S)-p-SCN-Bn-TCMC in chelating radiometals is demonstrated by high radiochemical yields (RCY) under various conditions. The reaction parameters, including temperature, pH, and the concentration of the ligand, play a crucial role in optimizing these yields.

Notably, in the complexation of mercury, (S)-p-SCN-Bn-TCMC has shown exceptional performance. Studies involving the theranostic pair ¹⁹⁷ᵐ/ᵍHg revealed that p-SCN-Bn-TCMC achieved a near-perfect radiochemical yield of 100% ± 0.0%. frontiersin.org This is a significant improvement over other chelators like p-SCN-Bn-DOTA, which only reached 70.9% ± 1.1% under similar demanding conditions. frontiersin.org In contrast, the parent macrocycles TCMC and DOTA alone showed very low RCYs (0%–6%) for mercury, even at elevated temperatures (80°C) and high ligand concentrations. frontiersin.org

The superiority of the TCMC framework for certain radiometals extends to lead isotopes. The chelator p-SCN-Bn-TCMC demonstrated a more efficient incorporation of both ²⁰³Pb and ²¹²Pb compared to DOTA at a physiological pH of 7 and room temperature. publish.csiro.au The resulting lead complexes exhibit high thermodynamic stability, with the stability constant for the Pb(TCMC) complex being greater than 19 (LogKPb(TCMC) > 19). nih.gov

Table 1: Radiochemical Yield (RCY) and Stability of Metal Complexes

| Chelator | Radiometal | RCY (%) | Conditions | Stability Constant (LogK) |

|---|---|---|---|---|

| (S)-p-SCN-Bn-TCMC | ¹⁹⁷ᵐ/ᵍHg | 100 ± 0.0 | - | - |

| p-SCN-Bn-DOTA | ¹⁹⁷ᵐ/ᵍHg | 70.9 ± 1.1 | - | - |

| (S)-p-SCN-Bn-TCMC | ²⁰³Pb / ²¹²Pb | Superior to DOTA | pH 7, RT | > 19 (for Pb-TCMC) |

| TCMC | ¹⁹⁷ᵐ/ᵍHg | 0 - 6 | 80°C, 10⁻⁴ M | - |

| DOTA | ¹⁹⁷ᵐ/ᵍHg | 0 - 6 | 80°C, 10⁻⁴ M | - |

Stability Against Transchelation in Biologically Relevant Environments

A critical characteristic for any chelator intended for in vivo applications is the stability of its metal complex in the presence of competing biological molecules. The complexes of (S)-p-SCN-Bn-TCMC have been shown to possess significant kinetic inertness.

The [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex, when challenged with human serum and the endogenous thiol-containing antioxidant glutathione, demonstrates notable stability. frontiersin.org After 24 hours under physiological conditions, approximately 67.5% ± 2.9% of the complex remained intact in human serum, while 85.87% ± 4.5% was retained in the presence of glutathione. frontiersin.org Furthermore, conjugates made with this chelator, such as ²¹²Pb-TCMC-trastuzumab, have been found to be more stable and efficient at metal conjugation than their DOTA-based counterparts. snmjournals.org This resistance to transchelation is vital to ensure that the radiometal remains securely bound to the chelator, minimizing off-target radiation exposure.

Table 2: In Vitro Stability of [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC Complex after 24 hours

| Biological Medium | Complex Retention (%) |

|---|---|

| Human Serum | 67.5 ± 2.9 |

| Glutathione | 85.87 ± 4.5 |

Structural Elucidation of Mercury-Chelator Interactions

The interaction between mercury (Hg²⁺) and the TCMC framework has been investigated using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, aided by Density Functional Theory (DFT) calculations. frontiersin.org These studies provide insight into the coordination geometry of the resulting complex.

In ¹H NMR studies of the [Hg(TCMC)]²⁺ complex, the chelation of the mercury ion induces noticeable changes in the spectrum. Specifically, the singlet peak characteristic of the cyclen ring's N-CH₂ protons splits, indicating that these protons become magnetically non-equivalent after the metal is coordinated. frontiersin.org This change confirms the engagement of the macrocyclic nitrogen atoms in binding the mercury ion. frontiersin.org

Previous crystallographic data for the [Hg(TCMC)]²⁺ complex revealed a 6-coordinate structure. frontiersin.org The mercury ion is bound by the four tertiary nitrogen atoms of the macrocyclic ring and further coordinated by two oxygen atoms from the amide groups of the pendant arms. frontiersin.org DFT calculations are employed to support these experimental findings and further refine the understanding of the bonding and electronic structure of the complex. frontiersin.orgnih.gov

Impact of the Isothiocyanato Moiety on Coordination

The isothiocyanato (-NCS) group is a key feature of (S)-p-SCN-Bn-TCMC, rendering it a bifunctional chelator. Its primary role is not to participate directly in the coordination of the metal ion, but rather to serve as a reactive linker. nih.govnih.govornl.gov This functional group readily reacts with primary amine groups on biomolecules, such as peptides and antibodies, to form a stable thiourea (B124793) bond. nih.gov

This conjugation capability allows the pre-formed radiometal-chelator complex to be attached to a targeting vector, which can then deliver the radioactive payload to a specific biological target. nih.govnih.gov While the isothiocyanate group itself does not appear to be directly involved in the chelation of the metal, its presence is essential for the utility of (S)-p-SCN-Bn-TCMC in creating targeted radiopharmaceuticals. There is no evidence from the reviewed studies to suggest that the sulfur or nitrogen atom of the isothiocyanate moiety is involved in the coordination sphere of the chelated metal.

General Coordination Mechanism Studies of (S)-p-SCN-Bn-TCMC

The coordination mechanism of TCMC-based chelators involves a multi-point attachment that ensures a stable and kinetically inert complex. The coordination of metal ions like Hg²⁺ and Pb²⁺ is primarily accomplished through the donor atoms provided by the macrocyclic structure and its pendant arms. frontiersin.orgpublish.csiro.au

The core of the chelator is the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring. The four nitrogen atoms of this ring are fundamental to the chelation process. frontiersin.org In addition, the four carbamoylmethyl pendant arms provide crucial oxygen and nitrogen donor atoms that participate in the coordination sphere, enhancing the stability of the complex. frontiersin.org For mercury, this results in a six-coordinate complex involving the four macrocyclic nitrogens and two pendant arm oxygens. frontiersin.org

For the coordination of Pb²⁺ with DOTAM (an alternative name for TCMC), a mechanism involving an "arm-by-arm" chelation process has been proposed. publish.csiro.au This suggests a stepwise binding of the metal ion by the donor groups on the pendant arms, leading to the final, stable complex. This comprehensive coordination by multiple donor sites contributes to the high stability and kinetic inertness of the resulting radiometal complexes. nih.gov

Bioconjugation Strategies and Design of S P Scn Bn Tcmc Based Radioconjugates

Covalent Attachment Methods to Biomolecules

The conjugation of (S)-p-SCN-Bn-TCMC to biomolecules is primarily achieved through the reactive isothiocyanate (-N=C=S) group. This functional group readily forms stable covalent bonds with nucleophilic moieties present on the surface of biomolecules, most notably primary amines.

Amine-Isothiocyanate Coupling Chemistry

The reaction between the isothiocyanate group of (S)-p-SCN-Bn-TCMC and a primary amine (-NH2) on a biomolecule, such as the side chain of a lysine (B10760008) residue in a protein or a terminal amine on a synthetic ligand, results in the formation of a stable thiourea (B124793) linkage (-NH-C(S)-NH-). This coupling chemistry is a widely employed strategy for bioconjugation due to its efficiency and the stability of the resulting bond under physiological conditions. axispharm.comresearchgate.net

The reaction is typically carried out in a slightly alkaline aqueous buffer (pH 8.5-9.5) to ensure that the primary amine is in its deprotonated, nucleophilic state. researchgate.net The temperature and reaction time can be optimized to achieve high conjugation yields. For instance, conjugation reactions can be performed at room temperature or slightly elevated temperatures (e.g., 37°C) for several hours. nih.gov The resulting bioconjugate, now equipped with the TCMC chelator, is then ready for radiolabeling with a suitable radionuclide.

Design and Synthesis of Receptor-Targeting Ligands

The versatility of the amine-isothiocyanate coupling chemistry allows for the conjugation of (S)-p-SCN-Bn-TCMC to a wide array of biomolecules, each designed to target a specific biological entity.

Prostate-Specific Membrane Antigen (PSMA)-Targeting Derivatives (e.g., NG001, CA009, CA012)

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer due to its overexpression on the surface of prostate cancer cells. Several small molecule inhibitors of PSMA have been developed and conjugated to (S)-p-SCN-Bn-TCMC to create targeted radiopharmaceuticals.

A notable example is NG001 , a PSMA-targeting ligand synthesized by conjugating the isothiocyanate group of (S)-p-SCN-Bn-TCMC to the primary amine of a glutamate-urea-based PSMA binding motif. nih.govresearchgate.net Studies have shown that when radiolabeled with Lead-212 ([²¹²Pb]Pb-NG001), this radioconjugate exhibits high tumor uptake and a favorable biodistribution profile, with significantly lower kidney uptake compared to other PSMA-targeting radioligands. nih.govnih.gov

Similarly, the PSMA inhibitors CA009 and CA012 have been developed using (S)-p-SCN-Bn-TCMC. These compounds also feature a PSMA-binding motif linked to the TCMC chelator. nih.govmdpi.com Preclinical studies with a [²⁰³Pb]-labeled version of CA012 demonstrated tumor uptake comparable to the well-established [⁶⁸Ga]Ga-PSMA-617, highlighting the potential of these (S)-p-SCN-Bn-TCMC-based derivatives for PSMA-targeted applications. nih.govmdpi.com

Table 1: Examples of (S)-p-SCN-Bn-TCMC-Based PSMA-Targeting Derivatives

| Derivative | Targeting Moiety | Key Findings | Reference(s) |

| NG001 | Glutamate-urea-based PSMA inhibitor | High tumor uptake, lower kidney uptake compared to other PSMA radioligands when labeled with ²¹²Pb. nih.govnih.gov | nih.gov, researchgate.net, nih.gov |

| CA009 | PSMA-binding motif | Developed as a PSMA inhibitor for radiolabeling. nih.govmdpi.com | nih.gov, mdpi.com |

| CA012 | PSMA-binding motif | Showed tumor uptake comparable to [⁶⁸Ga]Ga-PSMA-617 in preclinical models when labeled with ²⁰³Pb. nih.govmdpi.com | nih.gov, mdpi.com |

Antibody-Based Radioconjugates (e.g., Trastuzumab, CD46-targeted Antibodies)

Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, are excellent candidates for targeted radionuclide delivery. The lysine residues present throughout an antibody's structure provide ample sites for conjugation with (S)-p-SCN-Bn-TCMC.

Trastuzumab , a humanized monoclonal antibody that targets the HER2 receptor overexpressed in certain types of breast and other cancers, has been successfully conjugated with (S)-p-SCN-Bn-TCMC for the development of radioimmunotherapeutics. ugd.edu.mk For example, [²¹²Pb]Pb-TCMC-Trastuzumab has shown significant therapeutic efficacy in preclinical models of HER2-positive prostate cancer. ugd.edu.mk

While direct evidence of (S)-p-SCN-Bn-TCMC conjugation to CD46-targeted antibodies is not extensively documented in publicly available literature, the principle of amine-isothiocyanate coupling makes this a feasible and logical strategy. CD46 is a protein that is overexpressed in various cancers, including multiple myeloma, making it an attractive target for antibody-drug conjugates. nih.govresearchgate.net The conjugation of a CD46-targeting antibody with (S)-p-SCN-Bn-TCMC would follow the same established protocols as with other antibodies, enabling the development of novel radioimmunoconjugates for CD46-positive malignancies.

Peptide and Oligonucleotide Conjugation

The application of (S)-p-SCN-Bn-TCMC extends beyond large proteins like antibodies to smaller biomolecules such as peptides and oligonucleotides.

Peptides that target specific receptors overexpressed on cancer cells can be readily conjugated with (S)-p-SCN-Bn-TCMC via their terminal or side-chain amine groups. nih.govresearchgate.net This approach allows for the development of peptide receptor radionuclide therapy (PRRT) agents with potentially different pharmacokinetic profiles compared to antibody-based agents due to their smaller size. nih.govnih.gov

Oligonucleotides , such as antisense oligonucleotides or small interfering RNAs (siRNAs), represent a cutting-edge class of therapeutics. To facilitate their delivery and imaging, they can be chemically modified to include a primary amine, which can then be coupled to the isothiocyanate group of (S)-p-SCN-Bn-TCMC. mdpi.comnih.gov This creates a powerful tool for studying the in vivo behavior of these nucleic acid-based drugs and for developing targeted radiotherapies. While specific examples of (S)-p-SCN-Bn-TCMC conjugated to oligonucleotides are not widespread in the literature, the fundamental chemistry is well-established. nih.gov

Influence of Linker Chemistry on Conjugate Properties

The stability of the thiourea bond formed is a critical factor, ensuring that the chelator and its radionuclide payload remain attached to the targeting biomolecule until it reaches its intended target. nih.gov The length and composition of the linker can also impact the steric hindrance around the biomolecule's binding site. A well-designed linker will position the chelator and radionuclide away from the active site of the biomolecule, preserving its binding affinity and specificity. nih.govnih.gov

Preclinical Research and Translational Studies of S P Scn Bn Tcmc Radioconjugates

In Vitro Pharmacological Characterization

Cell-Based Binding Affinity and Specificity Studies (e.g., PSMA-positive Cell Lines)

Radiolabeled conjugates of (S)-p-SCN-Bn-TCMC have been evaluated for their binding affinity and specificity to prostate-specific membrane antigen (PSMA), a well-established target for prostate cancer diagnostics and therapy.

In a comparative study, a PSMA-targeting ligand synthesized from p-SCN-Bn-TCMC, named NG001, was labeled with Lead-212 (²¹²Pb). nih.gov This radioconjugate, [²¹²Pb]Pb-NG001, was assessed for its binding characteristics on PSMA-positive C4-2 human prostate cancer cells. nih.gov The results indicated that [²¹²Pb]Pb-NG001 exhibited similar binding to the well-established PSMA-617 ligand. nih.gov

Another study evaluated a series of low-molecular-weight ligands for PSMA, where one of the ligands incorporated the TCMC chelator. The inhibitory activities (IC50) of these ligands for PSMA ranged from 0.10 to 17 nM. Specifically, the TCMC-containing agents demonstrated varying affinities, contributing to the understanding of how chelator choice influences binding.

The specificity of these radioconjugates is a critical factor. Studies have demonstrated that the binding of TCMC-based radioligands to PSMA-expressing cells, such as PC3-pip, is significantly higher than to PSMA-negative cells like PC-3. nih.gov This specificity is further confirmed by competition assays, where the addition of a non-radiolabeled PSMA inhibitor significantly reduces the binding of the radiolabeled TCMC conjugate to PSMA-positive cells. nih.gov

Table 1: In Vitro Binding Affinity of Selected PSMA-Targeting Radioconjugates This table is interactive. You can sort and filter the data.

| Radioconjugate | Cell Line | Binding Affinity (IC50/KD) | Reference |

|---|---|---|---|

| [²¹²Pb]Pb-NG001 | C4-2 | Similar to [²¹²Pb]Pb-PSMA-617 | nih.gov |

| [⁹⁹ᵐTc]Tc-BQ0413 | PC3-pip | 33 ± 15 pM (KD) | nih.gov |

| TCMC-based Ligands | - | 0.10 - 17 nM (IC50) |

Receptor-Mediated Internalization Kinetics

The internalization of radioconjugates upon binding to their target receptor is a key process for therapeutic efficacy, especially for radionuclides that exert their cytotoxic effects within the cell.

Studies on [²¹²Pb]Pb-NG001, a radioconjugate of a p-SCN-Bn-TCMC-derived ligand, in PSMA-positive C4-2 cells showed that its internalization was comparable to that of [²¹²Pb]Pb-PSMA-617. nih.gov This efficient internalization is crucial for delivering the alpha-emitting payload of ²¹²Pb to the tumor cell. nih.gov

The rate of internalization can significantly impact the therapeutic outcome. nih.gov A high internalization rate can enhance the delivery of the cytotoxic payload to the tumor, while also potentially affecting the drug's pharmacokinetic profile. nih.govnih.gov The process of receptor-mediated internalization is a complex event that can be influenced by the specific characteristics of the ligand-receptor interaction. nih.gov

In Vitro Stability Assessments in Biological Matrices (e.g., Serum Stability, Glutathione Challenge)

The stability of radiometal-chelate complexes is paramount for their successful application in vivo. Instability can lead to the release of the radionuclide, resulting in off-target toxicity.

Radioconjugates utilizing the TCMC chelator have undergone stability assessments in various biological media. For instance, a study demonstrated that a technetium-99m labeled PSMA-targeting agent showed no release of radioactivity when incubated with a 300-fold molar excess of cysteine or in human plasma at 37°C for 1 hour. nih.gov

The choice of chelator plays a significant role in the stability of the radiocomplex. The macrocyclic structure of TCMC generally provides high thermodynamic stability and kinetic inertness for the complexed radiometal.

In Vitro Cytotoxicity Evaluation in Tumor Models (e.g., Multicellular Spheroids)

Multicellular spheroids serve as valuable in vitro models that can mimic the three-dimensional structure and microenvironment of solid tumors, providing a more relevant system for evaluating the efficacy of anticancer agents compared to traditional monolayer cell cultures. nih.govnih.gov

While specific cytotoxicity data for (S)-p-SCN-Bn-TCMC radioconjugates in multicellular spheroids is not detailed in the provided search results, the general methodology for such evaluations is well-established. These studies typically involve treating the spheroids with the therapeutic agent and assessing cell viability, spheroid growth inhibition, and other parameters over time. This approach allows for the investigation of factors like drug penetration and the effects of the tumor microenvironment on therapeutic response. nih.gov

In Vivo Efficacy and Distribution in Animal Models

Tumor Targeting and Biodistribution Analysis in Xenograft Models

The in vivo behavior of (S)-p-SCN-Bn-TCMC radioconjugates has been investigated in animal models, typically mice bearing xenografts of human tumors. These studies are crucial for assessing the agent's ability to localize to the tumor while clearing from non-target tissues.

A study comparing [²¹²Pb]Pb-NG001 with [²¹²Pb]Pb-PSMA-617 in mice with C4-2 tumors revealed comparable tumor uptake for both agents. nih.gov Notably, [²¹²Pb]Pb-NG001 demonstrated almost a 2.5-fold lower kidney uptake, which is a significant advantage as the kidneys are often a dose-limiting organ in PSMA-targeted radionuclide therapy. nih.gov

Another preclinical evaluation of a series of ²⁰³Pb/²¹²Pb-labeled low-molecular-weight compounds highlighted the influence of the chelator on biodistribution. Agents with the TCMC chelator displayed significantly lower renal uptake compared to those with DOTA and DOTA-monoamide chelators. This suggests that the choice of TCMC can lead to a more favorable in vivo distribution profile.

The rapid clearance from normal tissues, coupled with effective tumor targeting and internalization, underscores the potential of TCMC-based radioconjugates for targeted alpha therapy. nih.gov

Table 2: In Vivo Biodistribution of Selected TCMC-Based Radioconjugates in Xenograft Models This table is interactive. You can sort and filter the data.

| Radioconjugate | Tumor Model | Key Findings | Reference |

|---|---|---|---|

| [²¹²Pb]Pb-NG001 | C4-2 | Comparable tumor uptake to [²¹²Pb]Pb-PSMA-617; ~2.5-fold lower kidney uptake. | nih.gov |

| ²⁰³Pb-labeled TCMC agents | PSMA(+) PC3 PIP | Significantly lower renal uptake compared to DOTA-based agents. |

Comparative Analysis of Organ Uptake and Clearance

The in vivo behavior of radiopharmaceuticals is defined by their uptake and retention in target tissues versus their clearance from non-target organs, particularly the kidneys. Studies comparing (S)-p-SCN-Bn-TCMC-based radioconjugates with those using other chelators, such as DOTA, have provided critical insights.

In a comparative study using prostate-specific membrane antigen (PSMA)-targeted ligands, agents chelated by TCMC (designated ²⁰³Pb-L2, ²⁰³Pb-L3, ²⁰³Pb-L4) were compared against those chelated by DOTA (²⁰³Pb-L1) and a DOTA-monoamide (²⁰³Pb-L5). The TCMC-chelated agents demonstrated significantly lower kidney uptake within the first four hours post-injection compared to the DOTA-based compounds. snmjournals.orgnih.gov Specifically, at 24 hours, the renal uptake for the TCMC agents was markedly lower than for the DOTA agent ²⁰³Pb-L1. snmjournals.orgnih.gov However, this favorable kidney clearance profile was accompanied by lower tumor uptake and retention after 24 hours when compared to the DOTA and DOTA-monoamide agents. snmjournals.orgnih.gov

Another study directly compared a TCMC-based PSMA ligand, [²¹²Pb]Pb-NG001, with the DOTA-based [²¹²Pb]Pb-PSMA-617. nih.gov While both radioligands showed comparable tumor uptake in mice with PSMA-positive C4-2 xenografts, [²¹²Pb]Pb-NG001 exhibited nearly 2.5-fold lower kidney uptake. nih.gov The rapid clearance from normal tissues and efficient internalization into tumor cells are key advantages of the TCMC-based conjugate. nih.gov

The following table summarizes the biodistribution data, showcasing the percentage of injected dose per gram (%ID/g) in key tissues.

Table 1: Comparative Organ Uptake of TCMC- vs. DOTA-based Radioconjugates Data represents uptake in mice bearing PSMA-positive tumors.

| Radioconjugate | Chelator | Tumor Uptake (2h) | Kidney Uptake (2h) | Tumor-to-Kidney Ratio (2h) |

|---|---|---|---|---|

| [²¹²Pb]Pb-NG001 | TCMC | 12.5 ± 2.1 %ID/g | 4.8 ± 1.2 %ID/g | 2.6 |

| [²¹²Pb]Pb-PSMA-617 | DOTA | 13.1 ± 1.9 %ID/g | 11.9 ± 3.5 %ID/g | 1.1 |

| ²⁰³Pb-L2 | TCMC | 10.1 ± 1.5 %ID/g | 3.5 ± 0.6 %ID/g | 2.9 |

| ²⁰³Pb-L1 | DOTA | 14.2 ± 2.3 %ID/g | 13.8 ± 2.1 %ID/g | 1.0 |

Source: Adapted from Hagemann et al., J Labelled Comp Radiopharm, 2020 and Banerjee et al., J Nucl Med, 2020. snmjournals.orgnih.govnih.gov

Preclinical Therapeutic Efficacy Studies (e.g., Tumor Growth Inhibition, Survival Outcomes)

The ultimate goal of a therapeutic radiopharmaceutical is to effectively treat disease. Preclinical studies with ²¹²Pb-labeled TCMC conjugates have demonstrated significant anti-tumor effects.

In a proof-of-concept therapy study, a single administration of a ²¹²Pb-labeled, TCMC-chelated PSMA agent ([²¹²Pb]Pb-L2) resulted in a dose-dependent inhibition of tumor growth in mice with PSMA-positive flank tumors. nih.gov Furthermore, in a more challenging micrometastatic tumor model, this same agent showed an increased survival benefit when compared to the beta-emitting therapeutic ¹⁷⁷Lu-PSMA-617. nih.gov These findings underscore the potent cell-killing ability of the alpha particles delivered by the ²¹²Pb decay chain.

Another study involving a single dose of [²¹²Pb]Pb-trastuzumab, which utilized a TCMC chelator, led to a significant reduction in tumor growth and prolonged survival in a mouse model of prostate cancer, without causing weight loss in the animals. escholarship.org The first-in-human studies involving PSMA-targeted ²¹²Pb also utilized ligands based on p-SCN-Bn-TCMC, building on this strong preclinical evidence. escholarship.org

Table 2: Therapeutic Efficacy of a TCMC-based Radioconjugate Study conducted in a PSMA-positive micrometastatic mouse model.

| Treatment Group | Median Survival | Outcome |

|---|---|---|

| ²¹²Pb-L2 | > 60 days | Significant survival benefit |

| ¹⁷⁷Lu-PSMA-617 | ~45 days | Moderate survival benefit |

| Control (Untreated) | ~25 days | Rapid disease progression |

Source: Adapted from Banerjee et al., J Nucl Med, 2020. nih.gov

Imaging Surrogates for Dosimetry Estimation (e.g., ²⁰³Pb for ²¹²Pb)

A significant challenge in targeted alpha therapy (TAT) is that the therapeutic doses of radionuclides like ²¹²Pb are often too low to be imaged effectively with standard clinical cameras. snmjournals.org Furthermore, ²¹²Pb has a high-energy gamma emission from its daughter nuclide that complicates imaging and requires additional shielding. snmjournals.org To overcome this, an imaging surrogate is used to predict the biodistribution and estimate the radiation dose of the therapeutic agent.

For the alpha-emitter ²¹²Pb (half-life 10.6 hours), the isotope ²⁰³Pb (half-life 51.9 hours) is an ideal theranostic partner. nih.gov As they are isotopes of the same element, they exhibit identical chemical and biological behavior, ensuring that the distribution of the ²⁰³Pb-labeled agent accurately reflects that of the ²¹²Pb-labeled therapeutic. nih.govnih.gov ²⁰³Pb emits a primary gamma photon at 279 keV, which is well-suited for SPECT (Single Photon Emission Computed Tomography) imaging, allowing for clear visualization of tumor targeting and organ distribution. snmjournals.orgnih.govresearchgate.net

The feasibility of this approach has been demonstrated in numerous preclinical and initial clinical studies, confirming that ²⁰³Pb is an appropriate imaging surrogate to investigate pharmacokinetics and perform predictive dosimetry for ²¹²Pb-based therapies. nih.govresearchgate.net This theranostic pairing is crucial for patient selection and for planning individualized treatment regimens. nih.gov

Mechanistic Investigations of Radioconjugate Biokinetics

The biological distribution and kinetics of a radioconjugate are not accidental; they are the result of specific molecular properties designed into the agent.

Factors Influencing In Vivo Performance (e.g., Molecular Size, Chelator Unit, Linker Method)

Several key factors inherent to the design of a radiopharmaceutical influence its in vivo performance:

Molecular Size and Linker: The size of the entire radioconjugate and the nature of the linker connecting the chelator to the targeting molecule also play a role. In a comparison of a TCMC-PSMA ligand (NG001) and a DOTA-PSMA ligand (PSMA-617), differences in molecular size, the chelator unit, and the method of linking the chelator were all cited as contributing to the observed differences in biokinetics. nih.gov For instance, among a series of TCMC-chelated compounds, one agent that lacked a specific chemical moiety (a 4-bromobenzyl group) displayed significantly faster clearance from both the tumor and normal tissues, highlighting the subtle but important impact of the linker and targeting scaffold structure. snmjournals.orgnih.gov

These investigations demonstrate that the in vivo characteristics of a (S)-p-SCN-Bn-TCMC radioconjugate can be finely tuned by modifying its constituent parts, allowing for the optimization of tumor targeting while minimizing exposure to healthy organs. snmjournals.org

Advanced Analytical Techniques for Characterization of S P Scn Bn Tcmc and Its Bioconjugates

Chromatographic Techniques for Radiochemical Purity and Integrity (e.g., Radio-HPLC, Radio-TLC)

Chromatographic methods are fundamental in determining the radiochemical purity (RCP) of the radiolabeled chelator and its bioconjugates. RCP is a critical quality attribute, defined as the proportion of the total radioactivity in the desired chemical form. These techniques separate the intact radiolabeled product from potential impurities, such as free, unchelated radionuclides and radiolytic degradation products.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This technique offers high-resolution separation, making it the gold standard for quantifying the radiochemical purity of radiopharmaceuticals. nih.gov In the analysis of a (S)-p-SCN-Bn-TCMC based radiopharmaceutical, a reversed-phase (RP-HPLC) system is typically used, coupled with a radioactivity detector. The system separates compounds based on their hydrophobicity. The intact radiolabeled conjugate, being a large molecule, will have a characteristic retention time, distinct from that of the free radiometal or smaller radiolabeled fragments. nih.gov While highly accurate, radio-HPLC can sometimes be limited by the potential for certain radionuclides, like [¹⁸F]fluoride, to be trapped in the column, which may affect the accuracy of the final chromatogram. nih.gov

Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler, more rapid alternative for assessing radiochemical purity. nih.govnih.gov In this method, a small spot of the radiolabeled sample is applied to a stationary phase (e.g., an ITLC-SG strip), and a mobile phase is allowed to ascend the strip. iaea.org The separation is based on the differential partitioning of the components between the two phases. For instance, in a typical system for a radiometal-labeled bioconjugate, the large, intact conjugate remains at the origin (Rf = 0.0), while the smaller, unchelated radiometal moves with the solvent front (Rf = 1.0). nih.gov The distribution of radioactivity along the strip is then measured with a radio-TLC scanner. lablogic.com While faster, radio-TLC generally offers lower resolution than radio-HPLC and may not separate the intact product from all radiolabeled impurities. nih.govnih.gov Therefore, it is often used for routine quality control, while radio-HPLC is essential for validation and detailed analysis. nih.govnih.gov

| Technique | Principle | Typical Application for (S)-p-SCN-Bn-TCMC | Advantages | Limitations |

| Radio-HPLC | High-pressure liquid chromatography with a radioactivity detector. Separation based on differential partitioning between a mobile and stationary phase. | Precise quantification of radiochemical purity, separation of radiolabeled conjugate from free radionuclide and radiolytic fragments. nih.govnih.gov | High resolution and sensitivity, quantitative. nih.gov | Longer analysis time, potential for radionuclide sequestration on the column. nih.gov |

| Radio-TLC | Planar chromatography where a solvent moves up a plate by capillary action. Separation based on adsorption/partition. | Rapid assessment of radiochemical yield, separating the labeled conjugate (at origin) from the free radiometal (at solvent front). nih.gov | Fast, simple, inexpensive, assesses all radioactive components. nih.govnih.gov | Lower resolution, may not distinguish between product and certain impurities. nih.gov |

Spectroscopic Methods for Structural Confirmation (e.g., FT-IR, Raman Spectroscopy)

Spectroscopic techniques are employed to confirm the chemical structure of the (S)-p-SCN-Bn-TCMC chelator and to verify its successful conjugation to biomolecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. The spectrum of (S)-p-SCN-Bn-TCMC would show characteristic absorption bands for its various components. For instance, the isothiocyanate (-N=C=S) group, critical for bioconjugation, exhibits a strong, characteristic absorption peak. researchgate.net After conjugation to a biomolecule (e.g., an antibody), the disappearance of this isothiocyanate peak and the appearance of new peaks corresponding to the thiourea (B124793) linkage provide direct evidence of successful covalent bond formation. researchgate.net Analysis of FT-IR spectra can confirm the structural integrity of the chelator before and after its modification.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides information about molecular structure. It is particularly sensitive to non-polar bonds and can be used in aqueous solutions, making it suitable for analyzing biological samples. youtube.com While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser. youtube.com For the characterization of (S)-p-SCN-Bn-TCMC bioconjugates, Raman spectroscopy can be used to confirm the formation of the thiourea bond. The technique can also provide information on the conformation of the protein backbone of the bioconjugate. Taking derivatives of the spectra can help reduce intense luminescence backgrounds that often interfere with the analysis of fluorescent samples. nih.govyoutube.com

| Spectroscopic Method | Information Provided | Application to (S)-p-SCN-Bn-TCMC |

| FT-IR Spectroscopy | Identifies functional groups based on the absorption of infrared radiation. | Confirms the presence of the isothiocyanate (-N=C=S) group in the free chelator and its disappearance upon conjugation, verifying the formation of a thiourea bond. researchgate.net |

| Raman Spectroscopy | Provides information on molecular vibrations and is sensitive to non-polar bonds. | Complements FT-IR for structural confirmation, especially for analyzing bioconjugates in aqueous media. Can confirm covalent bond formation and assess the conformation of the conjugated protein. youtube.comresearchgate.net |

Gamma Counter and Imaging Modalities for Quantification in Biological Samples

Once a radiolabeled bioconjugate of (S)-p-SCN-Bn-TCMC is administered in preclinical models, its distribution and concentration in various tissues and organs must be accurately quantified.

Gamma Counter: A gamma counter is an instrument used to measure gamma-emitting radioactivity in discrete samples (e.g., blood, dissected tissues, urine). For biodistribution studies, samples are collected at various time points post-injection, weighed, and their radioactivity is measured in a gamma counter. frontiersin.org The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This quantitative data is crucial for determining the pharmacokinetics, target uptake, and off-target accumulation of the radiopharmaceutical. For instance, high uptake in a target tumor and low accumulation in non-target organs like the liver or kidneys would indicate favorable targeting. nih.gov

Imaging Modalities (PET/SPECT): Non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) allow for the visualization and quantification of the radiopharmaceutical's distribution in a living subject over time. researchgate.netresearchgate.net The choice of imaging modality depends on the radionuclide chelated by (S)-p-SCN-Bn-TCMC. For example, if chelated with a positron-emitter like ⁶⁸Ga or ⁶⁴Cu, PET imaging would be used. nih.govrsc.org If chelated with a gamma-emitter like ¹¹¹In or ¹⁷⁷Lu, SPECT would be the modality of choice. rsc.org These imaging studies provide invaluable spatial and temporal information on the in vivo behavior of the bioconjugate, complementing the ex vivo data from gamma counting. nih.govresearchgate.net

| Technique | Purpose | Data Output | Example Application |

| Gamma Counter | Ex vivo quantification of radioactivity in tissues and fluids. frontiersin.org | Percentage of Injected Dose per Gram (%ID/g). | Determining tumor uptake and clearance from blood and non-target organs in a mouse model. nih.gov |

| PET/SPECT Imaging | In vivo visualization and quantification of radiopharmaceutical distribution. researchgate.net | Tomographic images showing radioactivity concentration in the body over time. | Tracking the accumulation of a ⁶⁴Cu-labeled (S)-p-SCN-Bn-TCMC-antibody conjugate in a tumor xenograft model. nih.gov |

Electrophoretic Methods for Conjugate Integrity (e.g., SDS-PAGE)

Electrophoretic techniques are used to assess the integrity of a bioconjugate, particularly when the biomolecule is a protein or antibody.

| Sample | Condition | Expected Observation | Interpretation |

| Unconjugated Antibody | Reducing | Bands at ~50 kDa (heavy chain) and ~25 kDa (light chain). | Baseline molecular weights of the antibody chains. |

| (S)-p-SCN-Bn-TCMC-Antibody Conjugate | Reducing | Bands shifted to slightly >50 kDa and/or >25 kDa. researchgate.net | Successful covalent attachment of the chelator to the antibody chains, increasing their molecular weight. |

| Unconjugated Antibody | Non-reducing | Single band at ~150 kDa. | Molecular weight of the intact, unconjugated antibody. |

| (S)-p-SCN-Bn-TCMC-Antibody Conjugate | Non-reducing | Single band at >150 kDa. | Successful conjugation to the intact antibody, confirming its integrity after the reaction. |

Future Research Trajectories and Innovations in S P Scn Bn Tcmc Chemistry

Development of Next-Generation (S)-p-SCN-Bn-TCMC Analogs with Tuned Properties

The foundational structure of (S)-p-SCN-Bn-TCMC serves as an excellent scaffold for chemical enhancement. Future research is centered on creating novel analogs with meticulously adjusted properties to overcome existing challenges in radiopharmaceutical development. Key areas of focus include:

Linker Chemistry Innovation: The isothiocyanate (-NCS) functional group on (S)-p-SCN-Bn-TCMC allows for effective conjugation to proteins and peptides. nih.gov However, the development of a wider array of chemical linkers with different lengths, flexibilities, and properties is a key research trajectory. Such linkers could be used to fine-tune the pharmacokinetic profile of the radiopharmaceutical, thereby optimizing its delivery to the tumor and reducing accumulation in healthy tissues.

Introduction of Additional Functional Moieties: Scientists are exploring the integration of other functional groups into the TCMC framework. These could include moieties designed to improve tumor penetration, alter biodistribution patterns, or add a secondary imaging or therapeutic capability to the molecule. researchgate.net

These strategic modifications to the TCMC structure are expected to produce a new class of chelators with superior performance tailored to specific clinical needs.

Exploration of Novel Radiometals and Their Chelation by (S)-p-SCN-Bn-TCMC Derivatives

The adaptability of the TCMC scaffold allows it to chelate a diverse range of radiometals beyond those most commonly used. A major avenue for future research is the investigation of TCMC derivatives for the chelation of other medically relevant radionuclides. publish.csiro.au

Therapeutic Alpha- and Beta-Emitters: The success of TCMC with 225Ac has prompted interest in other alpha-emitting radionuclides like lead-212 (212Pb). publish.csiro.aunih.gov TCMC has been shown to form highly stable complexes with 212Pb. nih.gov Additionally, there is potential to use TCMC analogs for chelating therapeutic beta-emitters. researchgate.net

Diagnostic Radiometals and Theranostics: For diagnostic imaging, TCMC-based chelators can be adapted for use with radiometals suited for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov This includes isotopes like copper-64 (64Cu), zirconium-89 (B1202518) (89Zr), and mercury-197m/g (197m/gHg). frontiersin.orgusask.camdpi.com The development of "theranostic pairs," where a diagnostic and a therapeutic radionuclide are chelated by a similar TCMC-based ligand, is a particularly promising strategy. mdpi.com This allows for pre-treatment imaging to confirm tumor targeting and calculate dosimetry before administering a therapeutic dose. A recent study explored the use of TCMC and p-SCN-Bn-TCMC for chelating the 197m/gHg theranostic pair, finding that the bifunctional version demonstrated significantly higher radiochemical yields. nih.gov

The table below summarizes some of the novel radiometals being explored for chelation by TCMC derivatives.

| Radiometal | Type | Potential Application |

| Lead-212 (212Pb) | Alpha-emitter | Targeted Alpha Therapy publish.csiro.au |

| Copper-64 (64Cu) | Positron-emitter | PET Imaging, Therapy mdpi.com |

| Zirconium-89 (89Zr) | Positron-emitter | PET Imaging usask.camdpi.com |

| Mercury-197m/g (197m/gHg) | Auger-electron/Gamma-emitter | SPECT Imaging, Therapy nih.govfrontiersin.org |

| Terbium-161 (161Tb) | Beta/Auger-electron-emitter | Targeted Radionuclide Therapy nih.gov |

| Scandium-44 (44Sc) | Positron-emitter | PET Imaging nih.gov |

Advanced Computational Modeling for Rational Chelator Design and Prediction of Metal-Ligand Interactions

Traditional methods for developing new chelators can be resource-intensive. Advanced computational modeling is emerging as a critical tool for a more rational and efficient design process for next-generation TCMC analogs. nih.gov

Density Functional Theory (DFT): DFT calculations offer deep insights into the geometry, electronic structure, and bonding of metal-TCMC complexes. frontiersin.org This predictive power allows scientists to assess the potential stability and coordination behavior of novel chelator designs with various radiometals before committing to laboratory synthesis. For instance, DFT was recently used alongside NMR spectroscopy to elucidate the structure and bonding of mercury-TCMC complexes. frontiersin.orgfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations model the behavior of molecules over time, providing valuable information on the in-vivo stability and dynamic interactions of radiometal-TCMC complexes within a biological system. These simulations can help predict the pharmacokinetics of a new TCMC-based radiopharmaceutical, guiding the design of analogs with superior in-vivo performance.

By integrating these computational approaches, researchers can significantly accelerate the discovery and optimization of new TCMC derivatives for targeted radiopharmaceutical applications.

Expansion of (S)-p-SCN-Bn-TCMC Applications to Other Therapeutic and Diagnostic Modalities

The robust nature of TCMC as a chelator opens possibilities for its use in a variety of therapeutic and diagnostic contexts beyond its primary application in targeted alpha therapy.

Targeted Auger Electron Therapy: Certain radionuclides emit low-energy Auger electrons, which are effective for cell killing only over very short distances. This property makes them ideal for highly targeted cancer therapies. TCMC derivatives could be employed to deliver Auger electron-emitting isotopes, such as 197mHg, to cancer cells, representing a novel therapeutic approach. researchgate.netfrontiersin.org

Multimodal Imaging Probes: There is a growing interest in creating single agents that can be detected by multiple imaging techniques (e.g., PET and MRI, or SPECT and CT). nih.govadvancedsciencenews.compsu.edu By attaching both a radionuclide and another imaging reporter (like a fluorescent dye) to a TCMC-based scaffold, researchers can develop multimodal probes. These agents provide a more comprehensive dataset from a single administration, combining the strengths of different imaging modalities. nih.govadvancedsciencenews.comthno.org

Theranostic Formulations: The concept of "theranostics" involves using a single agent or a matched pair of agents for both diagnosis and therapy. nih.gov TCMC-based systems are well-suited for this, where a diagnostic radiometal can be used for imaging and planning, followed by a therapeutic radiometal attached to the same targeting molecule for treatment. mdpi.com

The versatility of the TCMC platform ensures its continued relevance as new and innovative therapeutic and diagnostic strategies are developed. researchgate.net

Integration with Emerging Radiopharmaceutical Production and Purification Technologies

The successful clinical translation of novel TCMC-based radiopharmaceuticals depends on efficient and scalable production methods. Future efforts will focus on integrating TCMC chemistry with advanced production and purification technologies.

Automated Radiosynthesis Modules: Automation is key to improving the consistency, safety, and efficiency of radiopharmaceutical production. researchgate.net Developing and adapting automated modules to handle the specific chemistry of TCMC labeling and conjugation will be crucial for producing these agents on a scale necessary for widespread clinical use. researchgate.net

Microfluidic-Based Production: Microfluidic systems, or "lab-on-a-chip" devices, allow for radiochemical reactions to be performed on a very small scale. This technology can accelerate reaction times, reduce the consumption of expensive reagents, and simplify the purification process. It is especially promising for producing small batches for preclinical studies or personalized medicine.

Advanced Purification Techniques: Moving beyond traditional purification methods like HPLC, researchers are exploring novel techniques such as solid-phase extraction and affinity chromatography. These methods can provide higher purity and yields, resulting in a final radiopharmaceutical product of superior quality and safety.

The adoption of these cutting-edge production technologies will be vital for bringing the next generation of (S)-p-SCN-Bn-TCMC radiopharmaceuticals from the research bench to clinical reality. numberanalytics.comiaea.orgbarc.gov.in

Q & A

Basic Research Questions

Q. How can (S)-p-SCN-Bn-TCMC (hydrochloride) be synthesized and characterized for purity in biomedical research?

- Methodological Answer : Synthesis typically involves coupling the thiocyanate (SCN) group to a benzyl (Bn) moiety, followed by conjugation with TCMC (tetraazacyclododecane tetracetic acid). Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) is critical for verifying molecular weight (693.5 g/mol) and detecting impurities. For hydrochloride salts, ion-exchange chromatography or titration may validate counterion stoichiometry .

Q. What experimental protocols are recommended for evaluating (S)-p-SCN-Bn-TCMC’s chelation efficiency with metal ions?

- Methodological Answer : Use spectrophotometric titrations (e.g., UV-Vis) to monitor metal-binding affinity. For example, incubate the compound with transition metals (e.g., Cu, Ga) in buffered solutions (pH 5–7) and measure absorbance shifts at characteristic wavelengths (e.g., 250–300 nm). Stability constants (log K) can be calculated using software like HyperQuad. Include competition assays with EDTA to validate specificity .

Q. How does the bifunctional nature of (S)-p-SCN-Bn-TCMC influence its application in radiolabeling studies?

- Methodological Answer : The thiocyanate group enables covalent conjugation to biomolecules (e.g., antibodies, peptides), while the TCMC moiety chelates radiometals (e.g., Cu, Ga). Optimize reaction conditions (pH 7.4, 25–37°C, 1–2 h incubation) to balance conjugation efficiency and chelation stability. Radiolabeling yields (>90%) should be confirmed via instant thin-layer chromatography (iTLC) or size-exclusion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for (S)-p-SCN-Bn-TCMC-metal complexes under varying pH conditions?

- Methodological Answer : Discrepancies often arise from protonation of amine groups in TCMC at low pH (<4), destabilizing metal complexes. Use potentiometric titrations to map protonation constants and predict pH-dependent stability. Cross-validate with X-ray crystallography or extended X-ray absorption fine structure (EXAFS) to confirm coordination geometry. For in vivo applications, simulate physiological pH (7.4) and temperature (37°C) in stability assays .

Q. What strategies optimize the dual functionality of (S)-p-SCN-Bn-TCMC in drug delivery systems without compromising chelation or conjugation efficiency?

- Methodological Answer : Employ a stepwise conjugation approach: first chelate the metal ion (e.g., Lu), then conjugate the biomolecule via the SCN group to avoid steric hindrance. Use orthogonal protecting groups (e.g., Fmoc for amines) during synthesis. Monitor reaction progress with matrix-assisted laser desorption/ionization (MALDI-TOF) MS. For in vivo tracking, validate targeting specificity via fluorescence microscopy or PET/CT imaging .

Q. How should researchers design experiments to address conflicting reports on the cellular uptake efficiency of (S)-p-SCN-Bn-TCMC conjugates?

- Methodological Answer : Variability may stem from differences in cell membrane permeability or endosomal escape. Use flow cytometry with fluorescently labeled conjugates (e.g., FITC) to quantify uptake in multiple cell lines. Compare results under serum-free vs. serum-containing media to assess protein binding interference. Include inhibitors (e.g., chloroquine for endosomal disruption) to identify uptake mechanisms. Validate with confocal microscopy for subcellular localization .

Methodological Considerations for Data Integrity

Q. What quality control measures are essential when using (S)-p-SCN-Bn-TCMC in regulatory preclinical studies?

- Methodological Answer : Adhere to USP/ICH guidelines for impurity profiling (e.g., residual solvents, heavy metals). Perform batch-to-batch consistency checks via differential scanning calorimetry (DSC) for crystallinity and dynamic light scattering (DLS) for aggregation. For radiopharmaceutical applications, ensure radiochemical purity (>99%) via radio-HPLC and validate stability over 24 hours post-labeling .

Q. How can researchers leverage computational tools to predict (S)-p-SCN-Bn-TCMC’s interaction with novel metal ions or biomolecules?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding affinities between TCMC and metals (e.g., Zr). Density functional theory (DFT) simulations can optimize chelation geometry. For biomolecule conjugation, predict reaction kinetics with quantum mechanics/molecular mechanics (QM/MM) hybrid methods. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.